4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Description
This benzamide derivative features a tert-butyl-substituted benzamide core linked to a 2-methoxyphenyl group bearing a 1,1-dioxo-thiazolidine moiety at the 5-position. Such structural attributes are common in drug discovery for optimizing pharmacokinetic profiles and target engagement .
Properties
IUPAC Name |
4-tert-butyl-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-21(2,3)16-8-6-15(7-9-16)20(24)22-18-14-17(10-11-19(18)27-4)23-12-5-13-28(23,25)26/h6-11,14H,5,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYJXVHVIBXTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the isothiazolidin-2-yl intermediate, followed by its coupling with the methoxyphenylbenzamide derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets and pathways. The isothiazolidin-2-yl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Varied Heterocyclic Moieties
Thiazolidine-Dione Derivatives
- N-4-chloro-3-(1,1-dioxo-thiazolidin-2-yl)phenyl-2-(trifluoromethyl)benzamide ():
- Structural difference : Replaces the tert-butyl group with a trifluoromethyl (CF₃) group and introduces a chloro substituent on the phenyl ring.
- Impact : The CF₃ group increases electronegativity and metabolic resistance, while the chloro substituent may enhance binding to hydrophobic pockets.
- Application : Marketed as a bioactive compound with purity ≥90% and priced at $160/50 mg .
Thiadiazole Derivatives
- 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide (): Structural difference: Substitutes the thiazolidine-dione with a 1,3,4-thiadiazole ring and adds a 4-fluorobenzyl group. Impact: Thiadiazole rings are known for antimicrobial and anticancer activities. The fluorobenzyl group improves membrane permeability. Physical properties: Molecular mass = 369.46 g/mol; synthesized via amide coupling .
Pyrazole Derivatives
- 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72, ): Structural difference: Replaces the thiazolidine-dione with a pyrazole ring. Activity: Pyrazole-containing analogues are often explored for anti-inflammatory or kinase inhibition.
Analogues with Modified Substituents on the Benzamide Core
tert-Butyl vs. Methoxy/Nitro Groups
- N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide (): Structural difference: Lacks the thiazolidine-dione and tert-butyl groups; incorporates a nitrobenzyloxy substituent. Synthesis: Microwave-assisted reaction (53% yield) using K₂CO₃ as a base .
Fluorinated Analogues
- 4-tert-butyl-N-(4-chloro-3-methoxyphenyl)benzamide (3gg, ): Structural difference: Chloro and methoxy groups on the phenyl ring instead of thiazolidine-dione. Synthesis: Nickel-catalyzed reductive aminocarbonylation (44% yield) .
Analogues with Complex Heterocyclic Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
